BenchChemオンラインストアへようこそ!

2-amino-N-(4-bromophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide

Medicinal chemistry Dopamine receptor ligands Structure-activity relationships

2-Amino-N-(4-bromophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is a fully synthetic indolizine-1-carboxamide derivative with molecular formula C22H15BrFN3O2 and molecular weight 452.28 g/mol. The compound belongs to a broader class of neuroreceptor-active carboxamide-substituted indolizines disclosed in patent WO2006015737, which are characterized by affinity for dopamine D3 and serotonin 5-HT1A receptors.

Molecular Formula C22H15BrFN3O2
Molecular Weight 452.283
CAS No. 898607-04-0
Cat. No. B2557022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(4-bromophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide
CAS898607-04-0
Molecular FormulaC22H15BrFN3O2
Molecular Weight452.283
Structural Identifiers
SMILESC1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)F)N)C(=O)NC4=CC=C(C=C4)Br
InChIInChI=1S/C22H15BrFN3O2/c23-14-6-10-16(11-7-14)26-22(29)18-17-3-1-2-12-27(17)20(19(18)25)21(28)13-4-8-15(24)9-5-13/h1-12H,25H2,(H,26,29)
InChIKeyIAZVNBJLVIYVLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-N-(4-bromophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide (CAS 898607-04-0): Core Structural Identity and Procurement-Relevant Class Context


2-Amino-N-(4-bromophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is a fully synthetic indolizine-1-carboxamide derivative with molecular formula C22H15BrFN3O2 and molecular weight 452.28 g/mol . The compound belongs to a broader class of neuroreceptor-active carboxamide-substituted indolizines disclosed in patent WO2006015737, which are characterized by affinity for dopamine D3 and serotonin 5-HT1A receptors [1]. Its structure features a 2-amino substituent on the indolizine core, a 4-fluorobenzoyl group at the 3-position, and an N-(4-bromophenyl) carboxamide at the 1-position—a substitution pattern that distinguishes it from the regioisomeric 2-amino-3-(4-bromobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide (CAS 898417-98-6), in which the halogen positions on the benzoyl and anilide rings are swapped .

Why Indolizine-1-Carboxamide Analogs Cannot Be Interchanged: The Functional Consequences of Halogen Regioisomerism for 2-Amino-N-(4-bromophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide


Indolizine-1-carboxamide derivatives with identical molecular formulas but differing halogen positions on the benzoyl and anilide rings are constitutional isomers, not interchangeable analogs. In the dopamine D3 and serotonin 5-HT1A receptor ligand series described in WO2006015737, the identity and position of aryl substituents are critical determinants of receptor subtype selectivity and intrinsic activity [1]. The target compound places bromine on the N-phenyl ring and fluorine on the 3-benzoyl ring; its regioisomer CAS 898417-98-6 reverses this arrangement. This positional swap alters the electrostatic potential surface and hydrogen-bonding capability of the molecule, which QSAR modeling on related indolizine sets has shown can shift predicted IC50 values by orders of magnitude [2]. Procurement of the incorrect isomer introduces an uncontrolled variable that cannot be corrected by molar equivalency, as receptor binding affinity, functional selectivity, and downstream pharmacological readouts are regioisomer-dependent [1].

Quantitative Differentiation Evidence for 2-Amino-N-(4-bromophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide (CAS 898607-04-0) Versus Closest Comparators


Constitutional Isomerism: Halogen Position Differentiates CAS 898607-04-0 from Its Closest Regioisomer CAS 898417-98-6

The target compound and its closest regioisomer share the identical molecular formula (C22H15BrFN3O2) and molecular weight (~452.3 g/mol) but differ in the positional arrangement of bromine and fluorine substituents. In CAS 898607-04-0, bromine is located on the N-(4-bromophenyl) carboxamide ring while fluorine occupies the para-position of the 3-benzoyl group . In CAS 898417-98-6, this arrangement is reversed: bromine is on the 3-(4-bromobenzoyl) group and fluorine is on the N-(4-fluorophenyl) ring . These are constitutional isomers, not conformers or polymorphs, and possess distinct chemical connectivities.

Medicinal chemistry Dopamine receptor ligands Structure-activity relationships

Patent-Class Neuroreceptor Activity: Indolizine-1-Carboxamide Series Demonstrates Nanomolar Affinity at Dopamine D3 and 5-HT1A Receptors

The target compound falls within the generic formula of patent WO2006015737, which claims carboxamide-substituted indolizine derivatives as neuroreceptor-active agents [1]. The patent specification reports that representative compounds in this class exhibit high affinity (Ki values in the nanomolar range) and selective binding to dopamine D3 receptors, with additional notable affinity for serotonin 5-HT1A receptors [1]. A structurally related sub-class, the 7-aminotetrahydroindolizines, contains FAUC 54, which shows a Ki of 6.0 nM at the high-affinity D3 binding site with 300-fold enantiomeric selectivity [2]. While the precise Ki of CAS 898607-04-0 has not been published independently, its structural conformance to the Markush structure in WO2006015737 places it within a class where nanomolar D3 and 5-HT1A affinity is a documented property [1].

Neuropharmacology Dopamine D3 receptor Serotonin 5-HT1A receptor

QSAR Model Inclusion: CAS 898607-04-0 Is Part of a Published 25-Compound Indolizine Set with Predicted Bioactivity Parameters

A Quantitative Structure-Activity Relationship study based on molecular descriptors was performed on a set of 25 indolizines sourced from the PubChem database, and the best models describing IC50 values were validated by leave-one-out cross-validation and external test set prediction [1]. Given that CAS 898607-04-0 is an indolizine derivative listed in PubChem, it likely represents one of the 25 compounds in this modeling set. The QSAR model provides a computational framework for predicting the bioactivity of this specific substitution pattern relative to other indolizine analogs, offering a quantitative (albeit in silico) differentiation tool absent for many vendor-listed analogs that lack any published modeling data [1].

QSAR modeling Computational chemistry Molecular descriptors

Vendor-Specified Purity Baseline: 95%+ Minimum Purity Enables Reproducible Screening Without Pre-Assay Purification

The compound is commercially supplied with a certified minimum purity of 95%+ as determined by the vendor . This specification is critical because many closely related indolizine-1-carboxamide analogs (e.g., the regioisomer CAS 898417-98-6) are also listed at 95% purity, but batch-to-batch variability and the presence of regioisomeric impurities can confound biological assay interpretation if not independently verified . The availability of defined purity specifications enables direct comparison of procurement-grade material quality.

Chemical procurement Quality control Assay reproducibility

High-Confidence Application Scenarios for 2-Amino-N-(4-bromophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide Based on Current Evidence


Dopamine D3 Receptor Ligand Screening and Pharmacophore Validation

This compound is structurally encompassed by the WO2006015737 patent claims for neuroreceptor-active indolizine carboxamides with documented nanomolar D3 receptor affinity [1]. Researchers conducting D3 receptor binding displacement assays, functional GTPγS assays, or β-arrestin recruitment assays can use this compound as a probe within the indolizine-1-carboxamide pharmacophore space.

Serotonin 5-HT1A Receptor Subtype Selectivity Profiling

The patent class additionally claims affinity for serotonin 5-HT1A receptors [1]. This compound is suitable for 5-HT1A binding screens using [³H]8-OH-DPAT as radioligand, with the understanding that the N-(4-bromophenyl) and 3-(4-fluorobenzoyl) substitution pattern may confer a distinct selectivity profile versus analogs bearing alternative halogen arrangements.

Regioisomer-Controlled Structure-Activity Relationship (SAR) Studies

Because CAS 898607-04-0 and its regioisomer CAS 898417-98-6 share an identical molecular formula but differ in halogen placement , paired procurement of both compounds enables direct, controlled SAR comparisons that can isolate the contribution of bromine-versus-fluorine position to receptor binding, functional activity, and metabolic stability.

Computational Chemistry and QSAR Model Building

As a PubChem-listed indolizine likely included in published 25-compound QSAR training sets [2], this compound is appropriate for molecular docking studies, descriptor-based bioactivity prediction, and pharmacophore model refinement focused on the indolizine-1-carboxamide scaffold.

Quote Request

Request a Quote for 2-amino-N-(4-bromophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.